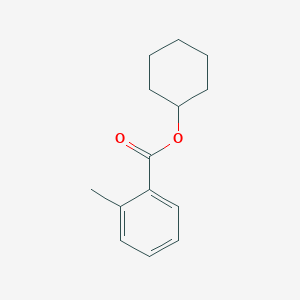

Cyclohexyl 2-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

6640-75-1 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

cyclohexyl 2-methylbenzoate |

InChI |

InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)14(15)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 |

InChI Key |

KKKVYPZSZCHWFW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2CCCCC2 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2CCCCC2 |

Other CAS No. |

6640-75-1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Cyclohexyl 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

The ¹H NMR spectrum of Cyclohexyl 2-methylbenzoate (B1238997) is predicted to exhibit distinct signals corresponding to the aromatic protons of the 2-methylbenzoyl group and the aliphatic protons of the cyclohexyl ring.

The aromatic region is expected to show signals for four protons. The proton adjacent to the methyl group and the proton ortho to the ester functionality will appear as multiplets or doublets of doublets in the downfield region of the spectrum, typically between δ 7.2 and 7.9 ppm. The methyl group on the benzene (B151609) ring introduces a characteristic singlet at approximately δ 2.6 ppm. rsc.org

The cyclohexyl protons produce a series of complex multiplets in the upfield region, from approximately δ 1.2 to 2.0 ppm. The proton on the carbon atom directly attached to the ester oxygen (the methine proton) is the most deshielded of the cyclohexyl protons and is expected to appear as a multiplet around δ 5.0 ppm.

Table 1: Predicted ¹H NMR Data for Cyclohexyl 2-methylbenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.89 | d | 1H | Ar-H |

| ~7.38 | t | 1H | Ar-H |

| ~7.22 | m | 2H | Ar-H |

| ~5.01 | m | 1H | O-CH (Cyclohexyl) |

| ~2.59 | s | 3H | Ar-CH₃ |

| ~1.90 - 1.25 | m | 10H | Cyclohexyl -CH₂- |

Note: Predicted data is based on analysis of analogous compounds such as Butyl 2-methylbenzoate and Cyclohexyl 4-methylbenzoate. rsc.org The exact chemical shifts and coupling constants would require experimental measurement.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are predicted (representing the 14 carbon atoms, with some cyclohexyl carbons being chemically equivalent).

The carbonyl carbon of the ester group is the most downfield signal, expected around δ 167 ppm. The aromatic carbons will resonate in the δ 125-140 ppm range. The carbon of the methyl group attached to the aromatic ring will appear at approximately δ 22 ppm. The methine carbon of the cyclohexyl ring attached to the oxygen is predicted around δ 73 ppm, while the other cyclohexyl carbons will appear further upfield, between δ 23 and 32 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (Ester) |

| ~140.3 | Ar-C (quaternary) |

| ~132.1 | Ar-C (quaternary) |

| ~131.8 | Ar-CH |

| ~130.7 | Ar-CH |

| ~129.8 | Ar-CH |

| ~125.8 | Ar-CH |

| ~73.0 | O-CH (Cyclohexyl) |

| ~31.7 | Cyclohexyl -CH₂- |

| ~25.5 | Cyclohexyl -CH₂- |

| ~23.7 | Cyclohexyl -CH₂- |

| ~21.9 | Ar-CH₃ |

Note: Predicted data is based on analysis of analogous compounds. rsc.orgrsc.org Experimental verification is necessary for precise assignments.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include those between the adjacent aromatic protons and, crucially, between the methine proton of the cyclohexyl ring (~5.0 ppm) and its adjacent methylene (B1212753) protons (~1.8-1.9 ppm). This confirms the connectivity within the cyclohexyl ring. epa.gov

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.netnih.gov This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~73.0 ppm, confirming the C-H bond of the ester-linked methine group.

¹³C NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₈O₂), the calculated monoisotopic mass is 218.13068 g/mol . researchgate.net An experimental HRMS measurement yielding a mass value extremely close to this calculated value would unequivocally confirm the molecular formula of the compound.

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. When a pure sample of this compound is analyzed, the mass spectrum reveals the molecular ion peak (M⁺) and a series of fragment ions.

The fragmentation pattern is a molecular fingerprint. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 218. The predicted fragmentation would involve two primary pathways:

Cleavage of the ester bond to form the 2-methylbenzoyl cation. This would result in a prominent peak at m/z 119. This fragment can further lose carbon monoxide (CO) to yield a phenyl cation at m/z 91.

Fragmentation of the cyclohexyl group. A common fragmentation for cyclohexyl esters is the loss of cyclohexene (B86901) (C₆H₁₀, mass of 82) via a McLafferty-type rearrangement, leading to a protonated 2-methylbenzoic acid fragment at m/z 136. Another possibility is the formation of a cyclohexyl cation at m/z 83 or a cyclohexene radical cation at m/z 82. nist.gov

The presence of these specific fragments in the mass spectrum provides strong evidence for the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating gaseous ions from a liquid solution. For this compound (C₁₄H₁₈O₂), with a monoisotopic mass of 218.13068 Da, ESI-MS analysis is expected to primarily yield pseudomolecular ions through the addition of a proton ([M+H]⁺) or alkali metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺). nih.gov These adducts are commonly observed in ESI-MS analysis of esters and other moderately polar molecules. chromatographyonline.com

The high-resolution mass spectrometry (HRMS) analysis provides precise mass-to-charge (m/z) ratios, which are crucial for confirming the elemental composition of the parent molecule and its fragments. nih.gov The theoretical m/z values for the expected adducts of this compound are calculated to facilitate its identification in a complex matrix.

Interactive Data Table: Predicted ESI-MS Adducts for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₄H₁₉O₂]⁺ | 219.1380 |

| [M+Na]⁺ | [C₁₄H₁₈O₂Na]⁺ | 241.1199 |

| [M+K]⁺ | [C₁₄H₁₈O₂K]⁺ | 257.0939 |

Predicted Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, provides an additional dimension of molecular characterization through the measurement of the ion's collision cross section (CCS). researchgate.net The CCS is a quantitative parameter related to the size, shape, and charge of an ion in the gas phase. mdpi.com While experimental CCS values for this compound are not publicly available, they can be predicted with a high degree of accuracy using machine learning models. nih.govacs.org

These predictive models, such as AllCCS and MGAT-CCS, are trained on large databases of experimentally determined CCS values and use molecular descriptors or structural fingerprints to calculate the expected CCS for a given ion. mdpi.comacs.org The prediction accuracy typically has a median relative error of 1-3%. mdpi.com Such predictions are invaluable for increasing the confidence in compound identification, especially when authentic reference standards are unavailable. researchgate.net The predicted CCS values for the primary adducts of this compound are presented below, based on models trained on extensive small molecule libraries. nih.govacs.org

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Ion Species | Adduct | Predicted CCS (Ų) | Prediction Method |

| [M+H]⁺ | Proton | ~154.5 | Machine Learning Model |

| [M+Na]⁺ | Sodium | ~163.8 | Machine Learning Model |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure as an aromatic ester with a cyclohexyl group.

Key expected absorptions include a strong carbonyl (C=O) stretch, characteristic C-O ester linkages, and various C-H vibrations from both the aromatic ring and the saturated cyclohexyl moiety. spcmc.ac.inudel.edu The ortho-substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending region. spectroscopyonline.com Specifically, a strong absorption band near 750 cm⁻¹ is characteristic of ortho-disubstituted rings. spcmc.ac.inspectroscopyonline.com

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (sp²) |

| 2950-2850 | Strong | C-H Stretch | Cyclohexyl (sp³) |

| ~1725 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300-1250 | Strong | C-O Stretch (asymmetric) | Ester |

| 1150-1100 | Strong | C-O Stretch (symmetric) | Ester |

| ~750 | Strong | C-H Out-of-Plane Bend | 1,2-Disubstituted Benzene |

X-ray Diffraction Crystallography for Solid-State Structure

X-ray Diffraction (XRD) crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. mdpi.com Should a suitable single crystal of this compound be obtained, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. iucr.org

This technique would unambiguously establish the molecular conformation, including the preferred orientation of the cyclohexyl ring (e.g., chair conformation) relative to the 2-methylbenzoate group. sioc-journal.cn Furthermore, it would yield fundamental crystallographic data such as the crystal system, space group, and unit cell dimensions, which define the packing of the molecules within the crystal lattice. researchgate.net While experimental data for this specific compound is not publicly available, the table below outlines the parameters that would be determined from such an analysis.

Interactive Data Table: Crystallographic Data Parameters from X-ray Diffraction

| Parameter | Description | Value |

| Crystal System | The symmetry system of the crystal lattice. | Not Determined |

| Space Group | The symmetry group of the crystal structure. | Not Determined |

| a (Å) | Unit cell dimension along the x-axis. | Not Determined |

| b (Å) | Unit cell dimension along the y-axis. | Not Determined |

| c (Å) | Unit cell dimension along the z-axis. | Not Determined |

| α (°) | Unit cell angle between b and c axes. | Not Determined |

| β (°) | Unit cell angle between a and c axes. | Not Determined |

| γ (°) | Unit cell angle between a and b axes. | Not Determined |

| Z | Number of molecules in the unit cell. | Not Determined |

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from potential impurities, byproducts, or starting materials. For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard, providing both separation and identification of components. newdirectionsaromatics.com A capillary column, such as a DB-5MS, is typically used for the separation of aromatic esters. nih.gov Purity is assessed by integrating the peak area of the main compound relative to the total area of all detected peaks.

Alternatively, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector is a robust method for purity analysis. researchgate.netscielo.br The aromatic nature of this compound allows for sensitive detection at wavelengths around 210-254 nm. umin.ac.jp A C18 stationary phase is commonly used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water.

Interactive Data Table: Representative Chromatographic Conditions for Purity Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| GC | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Helium | Mass Spectrometer (MS) or Flame Ionization (FID) |

| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water or Methanol/Water Gradient | Ultraviolet (UV) |

Reactivity and Mechanistic Studies of Cyclohexyl 2 Methylbenzoate

Ester Hydrolysis Mechanisms

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. For cyclohexyl 2-methylbenzoate (B1238997), the presence of the 2-methyl group introduces considerable steric hindrance around the carbonyl carbon, which modulates the rate and mechanism of hydrolysis compared to unsubstituted or para-substituted benzoates.

Under both acidic and basic conditions, the most common mechanism for the hydrolysis of esters is the bimolecular acyl-oxygen cleavage (AAC2 and BAC2, respectively). In the acid-catalyzed (AAC2) mechanism , the carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclohexanol (B46403) yield the protonated 2-methylbenzoic acid, which then loses a proton to give the final carboxylic acid product. All steps in this mechanism are reversible.

The steric hindrance from the ortho-methyl group in cyclohexyl 2-methylbenzoate is expected to decrease the rate of both acid and base-catalyzed hydrolysis. Kinetic studies on the hydrolysis of other ortho-substituted benzoates have shown that ortho-substituents sterically hinder the approach of the nucleophile (water or hydroxide (B78521) ion) to the carbonyl carbon. rsc.orgresearchgate.netnih.govias.ac.inresearchgate.netcdnsciencepub.comrsc.org For instance, the base-catalyzed hydrolysis of ethyl 2-bromobenzoate (B1222928) was found to be slower than its para-substituted isomer, indicating the dominance of steric effects over electronic effects for ortho-substituents. nih.gov

In highly concentrated strong acids, a unimolecular acyl-oxygen cleavage (AAC1) mechanism may become competitive for sterically hindered esters. cdnsciencepub.com In this pathway, the protonated ester undergoes a slow, rate-determining heterolysis to form an acylium ion and cyclohexanol. The acylium ion is then rapidly attacked by water to form the carboxylic acid. The formation of the acylium ion is facilitated by the release of steric strain in the transition state. cdnsciencepub.comcdnsciencepub.com

Table 1: Comparison of Hydrolysis Mechanisms for this compound

| Mechanism | Conditions | Key Steps | Influence of 2-Methyl Group |

| AAC2 | Dilute Acid | Protonation, Nucleophilic attack by H₂O, Tetrahedral intermediate, Elimination of Cyclohexanol | Steric hindrance slows the rate of nucleophilic attack. |

| BAC2 | Base | Nucleophilic attack by OH⁻, Tetrahedral intermediate, Elimination of Cyclohexoxide | Steric hindrance significantly slows the rate of nucleophilic attack. |

| AAC1 | Concentrated Strong Acid | Protonation, Unimolecular formation of Acylium ion, Attack by H₂O | May be favored due to the release of steric strain in the transition state. |

Radical Reaction Pathways Involving Cyclohexyl or Benzoate (B1203000) Moieties

The cyclohexyl and 2-methylbenzoate moieties of the ester can participate in various radical reactions, often initiated by light or radical initiators.

Oxidative Dehydrogenative Carboxylation Mechanisms

While direct oxidative dehydrogenative carboxylation of cyclohexane (B81311) with 2-methylbenzoic acid to form this compound is not a primary synthetic route, related mechanisms provide insight into potential radical pathways. In copper-catalyzed oxidative dehydrogenative coupling reactions, a radical cascade process can occur. acs.org For the reaction of an alkane like cyclohexane, the process is proposed to involve several C-H bond activation steps. acs.org An initiator, such as a peroxide, can abstract a hydrogen atom from cyclohexane to form a cyclohexyl radical. This radical can then undergo further reactions. In the context of forming an ester, a plausible, though likely inefficient, pathway could involve the combination of the cyclohexyl radical with a carboxyl radical derived from 2-methylbenzoic acid.

More commonly, oxidative dehydrogenative reactions of alkanes lead to allylic functionalization. acs.org For instance, the reaction of cyclohexane with benzoic acid in the presence of a copper catalyst and an oxidant preferentially yields the allylic ester, cyclohex-2-en-1-yl benzoate. This suggests that the initially formed cyclohexyl radical is prone to oxidation to cyclohexene (B86901), which then undergoes allylic C-H activation.

Visible-Light-Induced Radical Processes

Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. iu.edunih.gov Benzoate esters themselves can act as photosensitizers. nih.gov Upon irradiation, the benzoate moiety can be excited to a triplet state. This excited state can then participate in hydrogen atom transfer (HAT) from a suitable donor. In the case of this compound, an intramolecular HAT from the cyclohexyl ring to the excited benzoate is a possibility, which would generate a cyclohexyl radical centered on the ester's alcohol moiety. Alternatively, intermolecular HAT from another molecule, such as a solvent or another substrate molecule, could occur.

Recent studies have shown that photocatalysis can mediate the functionalization of C-H bonds. For example, the decatungstate anion has been used as a photocatalyst to abstract a hydrogen atom from cyclohexane, generating a cyclohexyl radical which can then be trapped. nih.gov Similarly, photocatalytic systems can be employed for the decarboxylative coupling of N-hydroxyphthalimide esters, which serve as a source of alkyl radicals. core.ac.ukacs.org These principles could be applied to reactions involving this compound, where either the cyclohexyl or the methyl group on the benzoate ring could potentially undergo radical functionalization.

Alkyl Radical Transformations

Once a cyclohexyl radical is generated from this compound, either through HAT or other means, it can undergo various transformations. These include:

Coupling Reactions: The cyclohexyl radical can couple with other radicals present in the reaction mixture.

Addition to π-Systems: The radical can add to alkenes or other unsaturated systems, leading to the formation of new carbon-carbon bonds. acs.org

Oxidation: The cyclohexyl radical can be oxidized to a cyclohexyl cation, which can then undergo nucleophilic attack or elimination to form cyclohexene.

Halogenation: In the presence of a suitable halogen source, the cyclohexyl radical can be trapped to form a cyclohexyl halide.

The 2-methyl group on the benzoate ring provides another site for radical reactions, specifically benzylic C-H functionalization. Abstraction of a benzylic hydrogen would lead to a benzyl-type radical, which is stabilized by resonance with the aromatic ring. This radical could then participate in coupling or oxidation reactions.

Catalytic Reaction Mechanisms

The formation of this compound is typically achieved through catalytic esterification.

Acid-Catalyzed Esterification Mechanisms

The most common method for synthesizing esters like this compound is the Fischer-Speier esterification, which involves reacting a carboxylic acid (2-methylbenzoic acid) with an alcohol (cyclohexanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. chemistrysteps.commdpi.comresearchgate.netresearchgate.netvaia.com This reaction is an equilibrium process.

The mechanism of Fischer esterification is the reverse of acid-catalyzed hydrolysis (AAC2 mechanism). The key steps are:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-methylbenzoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The hydroxyl group of cyclohexanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

The equilibrium can be shifted towards the product by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. The steric hindrance of the ortho-methyl group in 2-methylbenzoic acid can slow down the rate of esterification compared to benzoic acid or its meta- and para-substituted analogs due to the hindered approach of cyclohexanol to the carbonyl carbon. mdpi.com

Table 2: Key Parameters in Fischer Esterification of 2-Methylbenzoic Acid with Cyclohexanol

| Parameter | Role in the Reaction | Considerations for this compound Synthesis |

| 2-Methylbenzoic Acid | Carboxylic Acid Reactant | The ortho-methyl group provides steric hindrance, potentially lowering the reaction rate. |

| Cyclohexanol | Alcohol Reactant | Often used in excess to drive the equilibrium towards the ester product. |

| Acid Catalyst (e.g., H₂SO₄) | Protonates the carbonyl, activating it for nucleophilic attack. | A strong acid is required to effectively catalyze the reaction. |

| Water | Byproduct | Its removal (e.g., by a Dean-Stark apparatus) shifts the equilibrium to favor ester formation. |

| Temperature | Increases Reaction Rate | The reaction is typically heated under reflux to reach equilibrium faster. |

Transition Metal Catalysis Mechanisms

The formation of this compound via transition metal catalysis can be envisioned through several plausible mechanistic pathways, primarily involving palladium and copper catalysts. These mechanisms are generally analogous to well-established cross-coupling and carbonylation reactions.

Palladium-Catalyzed Esterification:

A likely pathway for the palladium-catalyzed synthesis of this compound involves the coupling of a derivative of 2-methylbenzoic acid with cyclohexanol. A common approach is the carbonylative coupling of an aryl halide or triflate. In a hypothetical reaction, 2-iodotoluene (B57078) could be coupled with cyclohexanol in the presence of a palladium catalyst and carbon monoxide. The generally accepted catalytic cycle for such a transformation is depicted below:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (e.g., a derivative of 2-methylbenzoic acid) to a low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. The choice of ligand is crucial, with bulky, electron-rich phosphines often promoting this step.

Migratory Insertion: A molecule of carbon monoxide then coordinates to the palladium(II) center and subsequently inserts into the aryl-palladium bond. This migratory insertion step generates an acylpalladium(II) complex, a key intermediate in carbonylation reactions.

Alcoholysis/Transmetalation: The acylpalladium(II) complex then reacts with cyclohexanol. This can proceed via direct alcoholysis, where the alcohol attacks the acyl group, or through a base-assisted deprotonation of the alcohol to form an alkoxide, which then undergoes transmetalation with the palladium complex.

Reductive Elimination: The final step is the reductive elimination from the resulting acylpalladium(II) alkoxide intermediate. This step forms the desired ester, this compound, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

An alternative, non-carbonylative palladium-catalyzed route involves the direct coupling of 2-methylbenzoic acid with a cyclohexyl halide or pseudohalide. In this scenario, the catalytic cycle would involve the oxidative addition of the cyclohexyl electrophile to the Pd(0) catalyst, followed by transmetalation with the carboxylate of 2-methylbenzoic acid, and subsequent reductive elimination.

| Catalyst System | Aryl Halide/Triflate | Alcohol | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ / Xantphos | Aryl Fluorosulfate | Phenyl Formate (as CO source) | Et₃N | DMF | 78 | researchgate.net |

| Pd(PPh₃)₄ | Aryl Iodide | β-amino acid ester | K₃PO₄ | THF | 84 | polyu.edu.hk |

| PdCl₂ / PPh₃ | Aryl Thianthrenium Salt | Phenol Formate (as CO source) | Et₃N | CH₃CN | High | rsc.org |

Copper-Catalyzed Esterification:

Copper-catalyzed methods provide an alternative for the synthesis of aryl esters. The Chan-Lam coupling, for instance, facilitates the formation of C-O bonds. A plausible mechanism for the copper-catalyzed synthesis of this compound from 2-methylbenzoic acid and a cyclohexylboronic acid derivative would involve the following steps:

Ligand Exchange: A copper(II) precatalyst reacts with 2-methylbenzoic acid and cyclohexylboronic acid.

Transmetalation: The boronic acid derivative transmetalates the cyclohexyl group to the copper center.

Reductive Elimination: The resulting copper intermediate undergoes reductive elimination to form the ester product and a copper(I) species.

Reoxidation: The copper(I) is then reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Recent studies have also highlighted copper-catalyzed deaminative esterification, where anilines are converted to esters. researchgate.net This showcases the versatility of copper in facilitating ester bond formation under mild conditions.

Role of Intermediates and Transition States in Ester Formation

The efficiency and selectivity of transition metal-catalyzed esterification reactions are governed by the stability and reactivity of the intermediates and the energy barriers of the transition states involved in the catalytic cycle.

Key Intermediates:

Acylpalladium(II) Complexes: In palladium-catalyzed carbonylation routes, acylpalladium(II) complexes are pivotal intermediates. acs.org Their stability and reactivity are significantly influenced by the ancillary ligands. Bulky and electron-donating phosphine ligands can stabilize these complexes and facilitate the subsequent alcoholysis and reductive elimination steps. The geometry of these complexes, particularly the cis relationship between the acyl group and the coordinated alcohol, is crucial for the facile elimination of the ester product. acs.org

Palladium(II)-Alkoxide Complexes: Following the reaction with the alcohol, a palladium(II)-alkoxide intermediate is formed. The formation of this intermediate is often base-assisted. The nature of the base and the acidity of the alcohol play important roles in this step.

Aryl-Copper(III) Intermediates: In some copper-catalyzed C-O bond-forming reactions, the involvement of higher oxidation state copper(III) intermediates has been proposed. These species can undergo reductive elimination to form the desired product. However, the exact nature of the active copper species is often debated and can be dependent on the specific reaction conditions and ligands.

Transition States:

Oxidative Addition Transition State: The initial oxidative addition of the aryl halide to the palladium(0) center proceeds through a three-centered transition state. The energy of this transition state is influenced by the electronic properties of the aryl halide and the steric and electronic properties of the phosphine ligands.

| Reaction Step | Key Intermediate/Transition State | Influencing Factors |

| Oxidative Addition | Aryl-Pd(II)-Halide | Electronic properties of aryl halide, steric and electronic properties of ligands. |

| Migratory Insertion | Acyl-Pd(II) Complex | CO pressure, ligand properties. |

| Alcoholysis | Acyl-Pd(II)-Alkoxide | Basicity of the medium, acidity of the alcohol. |

| Reductive Elimination | [Acyl-Pd(II)-Alkoxide]‡ | Steric hindrance on the acyl and alkoxide groups, ligand bite angle. |

Computational and Theoretical Studies of Cyclohexyl 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects like solvent or crystal packing forces. These in silico methods provide a powerful lens for examining molecular structure and energetics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Cyclohexyl 2-methylbenzoate (B1238997), DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations on analogous compounds, like cyclohexyl 2-hydroxybenzoate, confirm that geometry optimization can identify the most stable molecular conformation in the gas phase.

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters in a Related Benzoate (B1203000) Structure Data based on a substituted benzoate derivative.

| Parameter | Experimental Value (Å or °) | Calculated Value (DFT) (Å or °) |

|---|---|---|

| C=O Bond Length | 1.250 | 1.245 |

| C-O Bond Length (Ester) | 1.350 | 1.355 |

| O-C-C Angle (Ester) | 115.0 | 114.8 |

| C-O-C Angle (Ester) | 118.0 | 118.2 |

Source: Adapted from studies on similar organic esters. researchgate.net

Cyclohexyl 2-methylbenzoate has two main sources of conformational isomerism: the chair-boat interconversion of the cyclohexyl ring and the rotation around the C-O single bond of the ester group. The cyclohexyl ring strongly prefers the chair conformation to minimize angle and torsional strain. mdpi.com For a substituted cyclohexane (B81311), the two chair conformations, where the substituent is either in an axial or an equatorial position, are not isoenergetic.

The major source of instability in the axial conformer is the steric hindrance between the axial substituent and the axial hydrogens on carbons 3 and 5 of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org The equatorial conformation, which lacks these interactions, is almost always more stable. libretexts.org For methylcyclohexane, the equatorial conformer is more stable than the axial by approximately 7.6 kJ/mol (1.74 kcal/mol), resulting in about 95% of the molecules being in the equatorial conformation at room temperature. libretexts.orgmasterorganicchemistry.com A similar energetic preference is expected for the cyclohexyl group in this compound. The bulky 2-methylbenzoate group would experience significant 1,3-diaxial strain, making the equatorial conformation overwhelmingly favored.

Table 2: A-Values (Energy Difference) for Axial vs. Equatorial Conformations of Substituted Cyclohexanes

| Substituent | ΔE (Axial - Equatorial) (kJ/mol) |

|---|---|

| -H | 0 |

| -CH₃ | 7.6 |

| -Br | 2.4 |

| -OH | 4.3 |

Source: Data from studies on monosubstituted cyclohexanes. libretexts.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular forces. Understanding these forces is key to predicting the crystal structure and physical properties of the material.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.net It maps the electron distribution of a molecule in the crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to various properties, and a corresponding 2D "fingerprint plot" is generated, which summarizes all the intermolecular contacts. mdpi.com

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Organic Molecule Data based on 3-acetoxy-2-methylbenzoic anhydride (B1165640).

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 29.5 |

| C···H / H···C | 9.8 |

| C···C | 4.7 |

Source: Adapted from Hirshfeld analysis of 3-acetoxy-2-methylbenzoic anhydride. researchgate.net

Although this compound lacks a classical hydrogen bond donor like an -OH or -NH group, its crystal structure would be stabilized by a network of weaker intermolecular forces. The ester carbonyl oxygen is a hydrogen bond acceptor and can participate in weak C-H···O hydrogen bonds with C-H groups from the cyclohexyl and aromatic rings of adjacent molecules. acs.org

Additionally, the presence of the 2-methylbenzoate group allows for potential π···π stacking interactions between the aromatic rings of neighboring molecules. These interactions, where the electron-rich π systems are attracted to each other, are crucial in the crystal engineering of aromatic compounds. acs.orgnih.gov The interplay of these weak C-H···O hydrogen bonds and π···π stacking interactions would be the primary directing force in the formation of the three-dimensional supramolecular architecture of this compound in the solid state.

Hirshfeld Surface Analysis

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves identifying intermediates and, crucially, the high-energy transition states that represent the kinetic barriers to reaction. msuniv.ac.in

The most common synthesis of this compound is via the Fischer esterification of 2-methylbenzoic acid with cyclohexanol (B46403), typically under acid catalysis. blogspot.commasterorganicchemistry.com The mechanism for this reaction is well-established and proceeds through a series of steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. blogspot.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol (cyclohexanol) acts as a nucleophile and attacks the activated carbonyl carbon. blogspot.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (H₂O). masterorganicchemistry.com

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product. blogspot.com

Spectroscopic Data Prediction and Validation

The characterization of chemical compounds heavily relies on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting these spectroscopic properties. By calculating parameters like vibrational frequencies and nuclear magnetic shielding tensors, theoretical spectra can be generated and compared against experimental data. This validation process not only confirms the molecular structure but also provides deep insights into its electronic and geometric properties.

For this compound, a detailed analysis involves comparing computationally predicted IR and NMR data with experimentally obtained spectra. While a dedicated comprehensive study coupling experimental and theoretical analysis for this specific molecule is not widely published, extensive research on structurally similar compounds, such as various substituted benzoates and cyclohexyl derivatives, provides a robust framework for this validation. smsjournals.comscirp.orgnih.govnanobioletters.com

Theoretical calculations are typically performed using DFT methods, with the B3LYP functional and a basis set like 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost. scirp.orgmdpi.com The optimized molecular geometry in the ground state serves as the foundation for calculating vibrational frequencies and NMR chemical shifts. Calculated vibrational frequencies are often scaled by a factor (e.g., 0.963) to correct for anharmonicity effects, the use of a finite basis set, and incomplete electron correlation. smsjournals.com

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is characterized by specific vibrational modes corresponding to its functional groups. DFT calculations can predict these modes with a high degree of accuracy. The comparison between theoretical and experimental frequencies for key functional groups, based on data from analogous compounds like toluic acid and ethyl benzoate, is presented below. smsjournals.comnih.gov

The most prominent peak in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For benzoate esters, this band is typically strong and appears in the region of 1715-1730 cm⁻¹. smsjournals.com The ortho-methyl group and the bulky cyclohexyl group can slightly influence the electronic environment and, consequently, the exact frequency. Other significant vibrations include the C-O stretching of the ester group, aromatic C-H stretching, and the C-H stretching of the cyclohexyl and methyl groups.

Table 1: Comparison of Predicted and Experimental IR Frequencies for Key Vibrational Modes in Structures Related to this compound This table is a representative example based on published data for analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled DFT) | Typical Experimental Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3030 - 3100 |

| Aliphatic C-H Stretch (Cyclohexyl & Methyl) | 2850 - 2960 | 2855 - 2950 |

| Carbonyl (C=O) Stretch | ~1725 | 1715 - 1730 |

| Aromatic C=C Stretch | 1580 - 1610 | 1585 - 1600 |

| C-O Ester Stretch | 1270 - 1300 | 1270 - 1310 |

| C-O Ester Stretch | 1100 - 1130 | 1110 - 1150 |

The strong correlation between the scaled theoretical frequencies and the experimental values confirms the validity of the DFT approach for predicting the vibrational spectrum of this class of molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Computational methods can predict NMR chemical shifts by calculating the isotropic magnetic shielding tensors. These predictions are valuable for assigning signals in complex spectra. nanobioletters.com

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) proton of the cyclohexyl group, the aliphatic protons of the cyclohexyl ring, and the methyl protons. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, carbons of the cyclohexyl ring, and the methyl carbon. The ortho-methyl group causes a notable effect on the chemical shifts of the nearby aromatic protons and carbons.

Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Structures This table presents representative data compiled from experimental values of closely related compounds and typical DFT calculation results. nanobioletters.comspectrabase.com

| Atom/Group | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~167.5 | ~167.0 |

| Aromatic C (quaternary, C-O) | ~131.0 | ~130.8 |

| Aromatic C (quaternary, C-CH₃) | ~140.0 | ~139.8 |

| Aromatic C-H | 126 - 132 | 125 - 131 |

| Cyclohexyl C-O | ~73.0 | ~72.5 |

| Cyclohexyl C-H | 24 - 32 | 23 - 32 |

| Methyl (CH₃) | ~21.0 | ~21.5 |

| ¹H NMR | ||

| Aromatic H | 7.2 - 7.9 | 7.1 - 7.8 |

| Cyclohexyl H (methine, H-C-O) | ~4.9 | ~4.8 - 5.1 |

| Cyclohexyl H (methylene) | 1.2 - 1.9 | 1.2 - 2.0 |

| Methyl H | ~2.5 | ~2.6 |

Advanced Applications in Organic Synthesis

Cyclohexyl 2-methylbenzoate (B1238997) as a Synthetic Building Block

The utility of cyclohexyl 2-methylbenzoate as a synthetic building block stems from the reactivity of its constituent parts: the cyclohexyl group, the 2-methylbenzoyl group, and the ester linkage that connects them. These components can be selectively modified or incorporated into larger, more complex molecular frameworks.

This compound can be readily transformed into a variety of derivatives, making it a valuable precursor for complex molecules. A primary strategy involves the hydrolysis of the ester bond to yield cyclohexanol (B46403) and 2-methylbenzoic acid. These intermediates can then undergo further functionalization.

2-Methylbenzoic acid and its activated forms, such as 2-methylbenzoyl chloride, are instrumental in introducing the 2-methylbenzoyl group into other molecules. ontosight.ai This moiety is a component of various complex structures, including pharmaceuticals and agrochemicals. For example, derivatives of 2-methylbenzoic acid have been used in the synthesis of:

Benzamide derivatives with potential applications as HIV-1 integrase inhibitors. ossila.com

Phthalides , a class of bicyclic heterocycles found in dyes and fungicides, through catalytic C-H/O-H annulation reactions. ossila.com

Benzoylthiourea derivatives , which are explored for their coordination chemistry and potential biological activities. tubitak.gov.tr

The cyclohexyl portion, obtained as cyclohexanol, can also be derivatized. For instance, α-sulfinyl esters containing a cyclohexyl group have been used as substrates for enzymatic resolution to produce enantiomerically pure compounds, which can then undergo further transformations like decarboxylative functionalization. nih.gov The rigidity of the cyclohexane (B81311) ring is a desirable feature for creating specific three-dimensional structures in ligand design for metal complexes. google.com

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity. The constituent parts of this compound are ideal participants in isocyanide-based MCRs like the Passerini and Ugi reactions.

The Passerini three-component reaction (3-CR) combines a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgambeed.com In a direct application relevant to this compound, 2-methylbenzoic acid has been successfully used as the carboxylic acid component in a Passerini reaction with a sugar-derived aldehyde and cyclohexyl isocyanide. sci-hub.se This demonstrates a direct pathway to incorporate both the 2-methylbenzoyl and cyclohexyl moieties into a complex depsipeptide structure.

| Carboxylic Acid | Isocyanide | Aldehyde | Solvent | Product Class | Yield |

|---|---|---|---|---|---|

| 2-Methylbenzoic acid | Cyclohexyl isocyanide | C-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)formaldehyde | DCM | α-Acyloxy-N-cyclohexylacetamide | 60-72% |

Similarly, the Ugi four-component reaction (U-4CR) involves a carboxylic acid, an amine, an oxo-component, and an isocyanide. beilstein-journals.orgnih.gov The components of this compound can serve as precursors for Ugi reactions. For instance, anthranilic acid (2-aminobenzoic acid) has been used in a Ugi-type reaction with various aldehydes and cyclohexyl isocyanide to produce complex N-aryl-α-amino amide derivatives. researchgate.net While not 2-methylbenzoic acid itself, this highlights the utility of ortho-substituted benzoic acids in such transformations. The amine component can be generated from the carboxylic acid, and the isocyanide can be prepared from the corresponding amine (cyclohexylamine), which in turn can be derived from cyclohexanol.

Precursor in Derivatization for Complex Molecular Architectures

Strategies for Incorporating Cyclohexyl and 2-Methylbenzoate Units into Target Molecules

Beyond MCRs, several strategies exist for selectively incorporating the cyclohexyl and 2-methylbenzoate units into target molecules.

A fundamental approach is the hydrolytic cleavage of the ester into cyclohexanol and 2-methylbenzoic acid. libretexts.org Each of these can then be used in subsequent, independent synthetic steps.

Incorporating the 2-Methylbenzoyl Unit : 2-Methylbenzoic acid can be converted to its more reactive acid chloride, 2-methylbenzoyl chloride. ontosight.ai This acylating agent readily reacts with alcohols and amines to form the corresponding esters and amides, effectively transferring the 2-methylbenzoyl group. ontosight.ai

Incorporating the Cyclohexyl Unit : Cyclohexanol can be used as a nucleophile in esterification or etherification reactions. Alternatively, it can be converted into other functional groups. For example, conversion to an alkyl halide or tosylate allows it to be used as an electrophile in substitution reactions. The conversion of cyclohexanol to cyclohexylamine (B46788) opens up its use in amide bond formations and as the amine component in Ugi reactions. researchgate.net

More advanced methods involve the catalytic functionalization of C-H bonds . Recent progress in transition-metal catalysis allows for the direct activation of C(sp³)–H bonds on the cyclohexane ring or C(sp²)–H bonds on the benzoate (B1203000) ring. acs.orgmdpi.comacs.org For example, copper complexes have been shown to catalyze the oxidative functionalization of cyclohexane. mdpi.com Such strategies could potentially be applied to this compound to create new C-C or C-heteroatom bonds directly on the intact ester, providing a powerful and atom-economical route to complex derivatives.

Development of Novel Reaction Methodologies Utilizing Ester Functionality

The ester group in this compound is not merely a linker but also a reactive functional group that can be central to the development of novel synthetic methods. While classical ester transformations like hydrolysis and reduction are well-established libretexts.org, new catalytic approaches offer milder conditions and greater selectivity.

One area of development is in catalytic transesterification . While Fischer esterification is a common method for synthesizing esters chemicalbook.com, catalytic systems can facilitate the exchange of the cyclohexyl group for other alcohols under mild conditions, diversifying the ester products available from a common precursor. libretexts.org

Another innovative approach involves the direct transformation of the ester into other functional groups . Research has shown that benzyl (B1604629) esters can be converted directly into amides and other esters using catalytic ferric chloride under mild conditions. beilstein-journals.org Similar methodologies could be developed for cyclohexyl esters, where the ester group is activated in situ to react with nucleophiles like amines or alcohols, bypassing the need to first hydrolyze the ester to the carboxylic acid.

Furthermore, the ester group can influence the reactivity of adjacent positions. For example, strategies for the α-functionalization of esters via photoredox catalysis, often involving the trapping of a radical by an enolate derivative, are an active area of research. acs.org Applying such methods to this compound could enable the introduction of new substituents at the C1 position of the cyclohexyl ring, ortho to the ester oxygen.

| Starting Material Unit | Reaction Type | Key Intermediates/Reagents | Resulting Structure/Unit |

|---|---|---|---|

| This compound | Ester Hydrolysis | H₃O⁺ or OH⁻ | Cyclohexanol + 2-Methylbenzoic acid |

| 2-Methylbenzoic acid | Acylation | SOCl₂ or (COCl)₂ then Nu-H | 2-Methylbenzoyl amides/esters |

| 2-Methylbenzoic acid | Passerini Reaction | Cyclohexyl isocyanide, Aldehyde | α-(2-Methylbenzoyloxy)-N-cyclohexylacetamide derivative |

| Cyclohexanol | Oxidation/Amination | Oxidizing agents, NH₃ | Cyclohexanone, Cyclohexylamine |

| This compound | Catalytic C-H Functionalization | Transition metal catalysts (e.g., Rh, Pd, Cu) | Derivatized ester with new C-C or C-X bonds |

| This compound | Catalytic Transesterification | R-OH, Acid/Base catalyst | Alkyl 2-methylbenzoate |

Future Research Directions in Cyclohexyl 2 Methylbenzoate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of Cyclohexyl 2-methylbenzoate (B1238997), typically achieved through the esterification of 2-methylbenzoic acid and cyclohexanol (B46403), can be significantly improved by exploring innovative catalytic systems. The presence of the ortho-methyl group on the benzoate (B1203000) ring introduces steric hindrance, which can affect reaction rates and yields.

Future research should focus on developing catalysts that can overcome this steric challenge. Promising areas include:

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as iron-supported zirconium/titanium oxides, offer a pathway to more sustainable and efficient esterification. mdpi.com These catalysts are easily separable from the reaction mixture, allowing for reuse and simplifying the purification process. mdpi.com Research should investigate the optimal composition and porous structure of these catalysts to maximize activity for sterically hindered substrates. A study on various substituted methyl benzoates found that the catalyst composition Fe:Zr:Ti = 2:1:1 showed optimal activity. mdpi.com

Biocatalysts: Immobilized lipases have emerged as powerful biocatalysts for green ester synthesis. rsc.orgrsc.org Lipase (B570770) from Aspergillus oryzae has demonstrated high activity in the synthesis of various esters. rsc.org Investigating different lipases and immobilization techniques could lead to a highly selective and efficient enzymatic route to Cyclohexyl 2-methylbenzoate under mild reaction conditions. mdpi.com

Advanced Homogeneous Catalysts: Ruthenium-based complexes have shown high efficacy in the hydrogenation of esters and could be adapted for transfer hydrogenation reactions. acs.orgresearchgate.net Exploring novel pincer-type ligands or aminophosphine (B1255530) ligands could yield highly active and selective catalysts for the synthesis of complex esters. researchgate.net

| Catalyst Type | Potential Catalyst Example | Key Research Focus | Anticipated Advantages |

|---|---|---|---|

| Solid Acid Catalyst | Fe-Zr-Ti Mixed Oxides | Optimization of metal ratios and surface area to accommodate sterically hindered substrates. mdpi.com | Reusability, ease of separation, enhanced thermal stability. mdpi.com |

| Biocatalyst | Immobilized Lipase (e.g., from Thermomyces lanuginosus or Aspergillus oryzae) | Screening of various lipases and immobilization supports for optimal activity and stability. rsc.orgmdpi.com | High selectivity, mild reaction conditions, environmentally friendly process. mdpi.com |

| Homogeneous Catalyst | Ruthenium-Pincer or Ruthenium-Aminophosphine Complexes | Design of ligands to enhance catalytic activity and overcome steric hindrance from the ortho-methyl group. researchgate.net | High turnover frequencies, activity under mild conditions. researchgate.net |

Investigation of Undiscovered Reactivity Pathways

The current understanding of the reactivity of this compound is largely limited to standard ester chemistry, such as hydrolysis. Future research should aim to uncover novel reaction pathways by targeting different parts of the molecule.

C-H Bond Functionalization: The cyclohexyl ring contains multiple C-H bonds that could be selectively functionalized. Research has shown that ester groups can activate the C-H bond at the 1-position of the cyclohexyloxy moiety. researchgate.net Future studies could explore catalytic systems for the selective oxidation, halogenation, or arylation of the cyclohexyl group to create novel derivatives with potentially useful properties.

Radical Chemistry: The generation of radical intermediates offers a powerful tool for forming new C-C bonds. It has been observed that a cyclohexyl radical can be generated from cyclohexane (B81311) in the presence of a phenyl radical. acs.org Investigating the reaction of this compound under photoredox or other radical-initiating conditions could lead to new coupling reactions, potentially at the cyclohexyl or benzyl (B1604629) positions.

Ortho-Substituent Directed Reactions: The 2-methyl group could be used as a handle for directed C-H activation or other transformations on the aromatic ring, a strategy that has been employed for other ortho-substituted aromatics.

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the discovery of new reactions and materials.

Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and transition states for the synthesis of this compound. rsc.org This can help in the rational design of catalysts and the optimization of reaction conditions by predicting energy barriers for different pathways. rsc.org For instance, modeling the interaction between a catalyst's active site and the sterically hindered substrate can guide the development of more effective catalysts.

Property Engineering: Computational tools can predict the physicochemical properties of hypothetical derivatives of this compound. By modeling how structural modifications (e.g., substitution on the cyclohexyl or aromatic ring) affect properties like lipophilicity, electronic structure, and conformational flexibility, researchers can pre-screen candidates for specific applications. ontosight.ai The rise of large-language models (LLMs) integrated with chemistry tools, such as ChemCrow, also presents an opportunity to automate the planning of synthesis and the discovery of novel molecules. arxiv.org

| Modeling Application | Computational Method | Research Goal |

|---|---|---|

| Catalyst Design | DFT, Molecular Docking | Model substrate-catalyst interactions to overcome steric hindrance. rsc.org |

| Reactivity Prediction | Transition State Theory, IRC Calculations | Elucidate mechanisms for novel C-H functionalization and radical reactions. rsc.org |

| Property Engineering | QSAR, Molecular Dynamics | Predict properties of novel derivatives for targeted applications. ontosight.ai |

Integration with Flow Chemistry and Automation for Scalable Production

For any potential industrial application of this compound, developing a scalable and efficient manufacturing process is essential. Flow chemistry, combined with automation, offers a promising solution.

Continuous Flow Synthesis: Transitioning the synthesis of this compound from batch reactors to continuous flow systems can offer significant advantages, including improved heat and mass transfer, enhanced safety, and greater control over reaction parameters. chemicalindustryjournal.co.uk Studies on the flow synthesis of other esters have demonstrated higher conversions and significantly shorter reaction times compared to batch processes. rsc.org A continuous flow approach for the esterification of 2-methylbenzoic acid with cyclohexanol could lead to higher yields and purity. acs.orgnih.gov

Automated Optimization: Automated flow chemistry platforms allow for high-throughput screening of reaction conditions (e.g., temperature, residence time, catalyst loading, and reagent ratios). mtb.eschemspeed.com By integrating online analytical techniques like HPLC or GC, the reaction can be optimized in real-time, drastically reducing development time. mtb.es This approach, often coupled with machine learning algorithms, can rapidly identify the optimal conditions for producing this compound on a large scale. whiterose.ac.uk

The integration of these advanced chemical technologies promises to significantly advance the study and application of this compound, paving the way for new discoveries and more sustainable chemical manufacturing.

Compound Index

| Compound Name |

|---|

| 2-methylbenzoic acid |

| Aspergillus oryzae |

| Cyclohexane |

| Cyclohexanol |

| This compound |

| Thermomyces lanuginosus |

Q & A

Q. Table 1: Comparative Catalytic Efficiency in Cyclohexyl Ester Synthesis

| Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Key Impurities | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 110 | Ambient | 78 | Dicyclohexyl ether | |

| Lipase B | 50 | Ambient | 65 | Residual alcohol | |

| Pt/Al₂O₃ | 320 | 500 | 85* | Methylcyclopentane |

*Post-regeneration efficiency.

Q. Table 2: Key Spectroscopic Data for this compound

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | 2.4 ppm (s, 3H) | Methyl group on aromatic ring |

| ¹³C NMR | 170 ppm | Ester carbonyl |

| FTIR | 1720 cm⁻¹ | C=O stretch |

| GC-MS | m/z 218 (M⁺) | Molecular ion |

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential vapor irritation (TLV ~50 ppm estimated from cyclohexyl analogs).

- PPE : Nitrile gloves and safety goggles; avoid skin contact (LD₅₀ data for similar esters: >2000 mg/kg orally in rats) .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the thermal stability of cyclohexyl esters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.